molecular formula C16H15ClO2 B1372840 2-(Biphenyl-4-yloxy)butanoyl chloride CAS No. 1160257-70-4

2-(Biphenyl-4-yloxy)butanoyl chloride

Cat. No.: B1372840
CAS No.: 1160257-70-4
M. Wt: 274.74 g/mol
InChI Key: DPIJNYBOYLZOCI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Biphenyl-4-yloxy)butanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. This interaction often leads to the formation of stable complexes that can be studied to understand protein functions and enzyme mechanisms . The nature of these interactions is typically characterized by the formation of ester or amide bonds, which can alter the activity or stability of the target biomolecule.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and the regulation of gene expression . These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to specific amino acid residues in proteins, such as serine, threonine, or tyrosine, leading to changes in the protein’s structure and function . This binding can result in enzyme inhibition or activation, depending on the target protein and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other degradation processes, leading to the formation of by-products that can affect its activity . In in vitro studies, the temporal effects of this compound are often monitored to assess its stability and the duration of its effects on cells. In in vivo studies, the compound’s stability and degradation can impact its efficacy and safety as a research tool.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may lead to toxic or adverse effects, such as cellular damage or organ toxicity, which are important considerations in experimental design.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound may be metabolized by esterases or amidases, leading to the formation of products that can further participate in biochemical reactions. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential effects on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments. The distribution of this compound can influence its activity and effectiveness as a research tool, as well as its potential toxicity. Studies on the transport and distribution of this compound help to understand its cellular dynamics and optimize its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. For instance, this compound may localize to the nucleus, where it can modify transcription factors and influence gene expression, or to the cytoplasm, where it can interact with metabolic enzymes and alter cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yloxy)butanoyl chloride typically involves the reaction of biphenyl-4-ol with butanoyl chloride in the presence of a suitable base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Biphenyl-4-yloxy)butanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Carboxylic acids: Formed by hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)butanoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in the synthesis of various derivatives, which can then be studied for their biological activities .

Comparison with Similar Compounds

    Biphenyl-4-ol: The parent compound used in the synthesis of 2-(Biphenyl-4-yloxy)butanoyl chloride.

    Butanoyl chloride: Another reactant in the synthesis process.

    2-(Biphenyl-4-yloxy)butanoic acid: The hydrolysis product of this compound.

Uniqueness: this compound is unique due to its specific structural properties, which make it a valuable intermediate in the synthesis of bioactive molecules. Its reactivity towards nucleophiles and its role in proteomics research further highlight its importance in scientific studies .

Properties

IUPAC Name

2-(4-phenylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIJNYBOYLZOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256448
Record name 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-70-4
Record name 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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